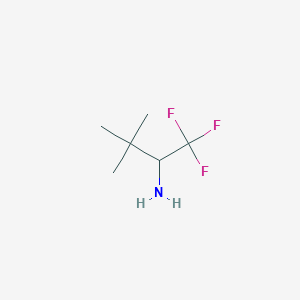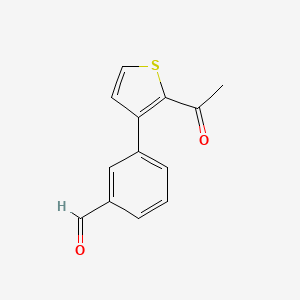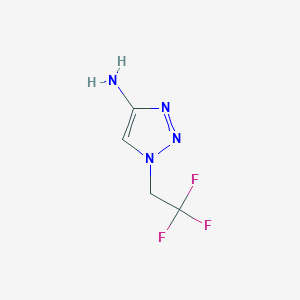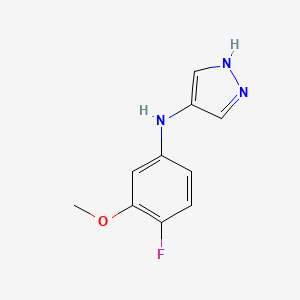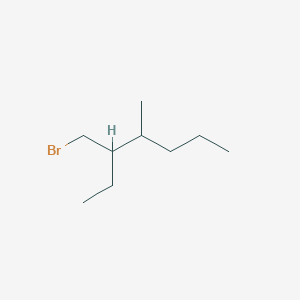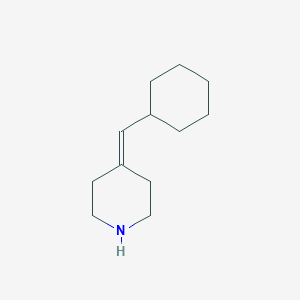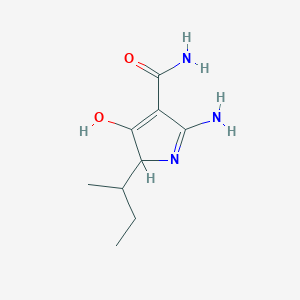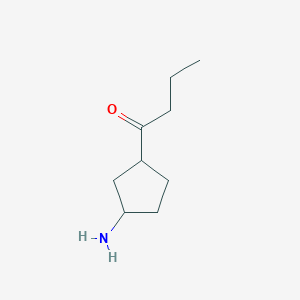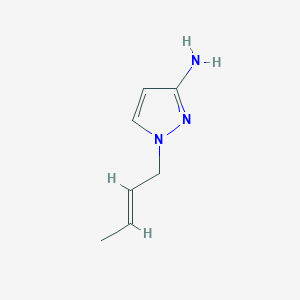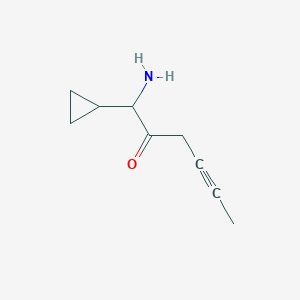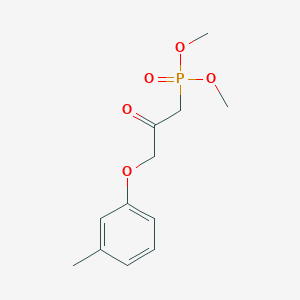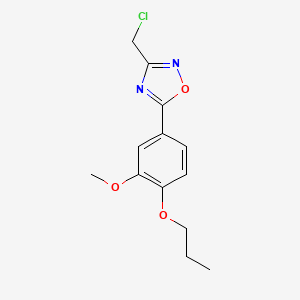
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxy-propoxyphenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the oxadiazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the methoxy-propoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the chloromethyl group is replaced by the methoxy-propoxyphenyl group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation reactions: The methoxy-propoxyphenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The oxadiazole ring can be reduced under specific conditions to form dihydro-oxadiazole derivatives.
Common reagents and conditions used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: Lacks the propoxy group, which may affect its chemical reactivity and biological activity.
3-(Chloromethyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3-(Chloromethyl)-5-(3-methoxy-4-ethoxyphenyl)-1,2,4-oxadiazole: Contains an ethoxy group instead of a propoxy group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H15ClN2O3 |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15ClN2O3/c1-3-6-18-10-5-4-9(7-11(10)17-2)13-15-12(8-14)16-19-13/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
QPQAGPKRDBBALD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NC(=NO2)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


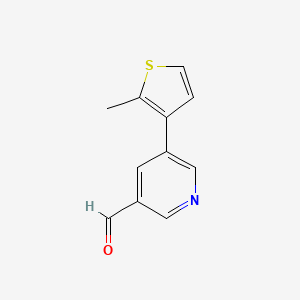
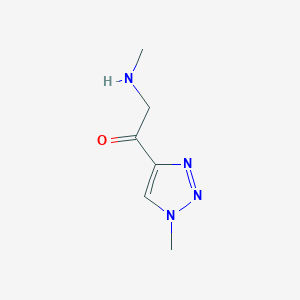
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
